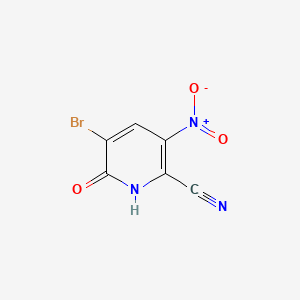
5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a pyridine ring. Its unique structure makes it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted pyridinecarbonitriles.
Aplicaciones Científicas De Investigación
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and nitrile groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarbonitrile
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarboxylic acid methyl ester
Uniqueness
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H2BrN3O3 |
|---|---|
Peso molecular |
244.00 g/mol |
Nombre IUPAC |
5-bromo-3-nitro-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-5(10(12)13)4(2-8)9-6(3)11/h1H,(H,9,11) |
Clave InChI |
SHEIPJLJQJUKQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
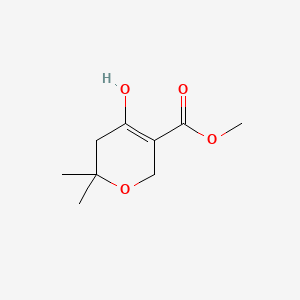
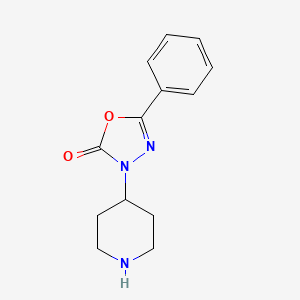
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)

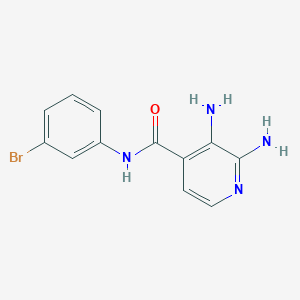
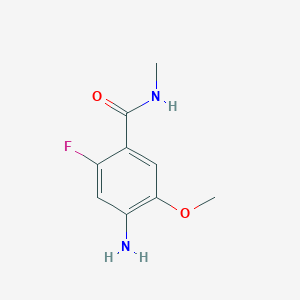
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)

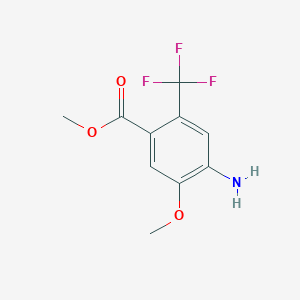
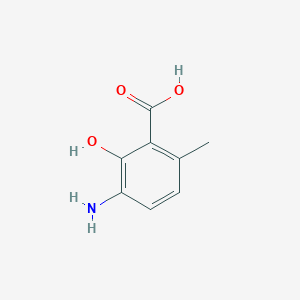

![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
